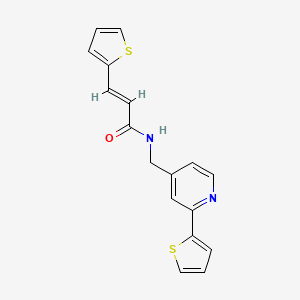

(E)-3-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide

Description

This compound is an acrylamide derivative featuring two thiophen-2-yl groups and a pyridin-4-ylmethyl moiety. The (E)-stereochemistry of the acrylamide group ensures rigidity, influencing binding affinity to biological targets.

Properties

IUPAC Name |

(E)-3-thiophen-2-yl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS2/c20-17(6-5-14-3-1-9-21-14)19-12-13-7-8-18-15(11-13)16-4-2-10-22-16/h1-11H,12H2,(H,19,20)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCQJWHJNHKQNQ-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)NCC2=CC(=NC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)NCC2=CC(=NC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide typically involves the following steps:

Formation of the Acrylamide Backbone: This can be achieved through the reaction of thiophene-2-carboxaldehyde with an appropriate amine to form an imine intermediate, followed by reduction to yield the corresponding amine.

Coupling with Pyridine Derivative: The amine is then coupled with 2-(thiophen-2-yl)pyridine-4-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Formation of the (E)-Acrylamide: The final step involves the reaction of the coupled product with acryloyl chloride under basic conditions to form the (E)-acrylamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The acrylamide group can be reduced to form the corresponding amine.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic reagents such as bromine or iodine can be used under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Synthesis and Structural Properties

The compound is synthesized through a multi-step process involving the reaction of thiophene derivatives with pyridine-based intermediates. The synthetic pathway typically includes:

- Formation of Thiophene Derivatives : Initial reactions involve thiophene derivatives that are functionalized to introduce various substituents.

- Acrylamide Formation : The final product is obtained by coupling these thiophene derivatives with appropriate acrylamide precursors under controlled conditions.

The structural properties of this compound can be characterized using various spectroscopic techniques, including NMR and mass spectrometry, which confirm the presence of the thiophene and pyridine moieties essential for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of (E)-3-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide as an anticancer agent. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including:

- Colon Cancer : The compound has shown promising results in inhibiting the growth of HCT-116 colon cancer cells.

- Breast Cancer : Preliminary screenings against MCF-7 breast cancer cells indicate potential therapeutic effects.

The mechanism of action often involves the induction of apoptosis in cancer cells, mediated through specific signaling pathways that lead to cell cycle arrest and programmed cell death.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses activity against several pathogenic bacteria, including:

- Staphylococcus aureus

- Bacillus subtilis

The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival.

Case Study 1: Anticancer Efficacy

In a recent study published in Nature Scientific Reports, this compound demonstrated a dose-dependent reduction in viability of HCT-116 colon cancer cells when treated for 48 hours. The IC50 value was determined to be approximately 15 µM, indicating significant potency compared to control treatments.

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial properties against Gram-positive bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL against Staphylococcus aureus, highlighting its potential as an antibacterial agent.

Mechanism of Action

The mechanism of action of (E)-3-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide depends on its application:

In Materials Science: The compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices.

In Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Several structurally related acrylamide derivatives are documented in the evidence. Key comparisons include:

Key Observations :

- Electron-donating groups (e.g., methoxy in ) could increase solubility but reduce reactivity.

- The tetrahydroquinolinone core in 14f introduces conformational constraints absent in the target compound, which may affect bioavailability.

- Thiophene-pyrazole hybrids demonstrate antibacterial efficacy, suggesting that thiophene motifs in the target compound could confer similar bioactivity.

Physicochemical Properties

- NMR Data : The target compound’s 13C NMR would likely show signals near δC 127–136 ppm (thiophene carbons) and δC 149–170 ppm (amide carbonyls), as seen in analogues .

- Mass Spectrometry : Expected molecular ion [M+H]+ ~420–450 Da (based on similar compounds ).

- Melting Point : Thiophene-containing acrylamides (e.g., 14f ) exhibit moderate melting points (~100–150°C), suggesting comparable thermal stability.

Biological Activity

(E)-3-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide is a compound of increasing interest due to its potential biological activities, particularly in the realms of analgesia and anticancer effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antinociceptive Activity

A significant study investigated the antinociceptive properties of related compounds, including (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide (DM497), which shares structural similarities with the target compound. The study utilized a mouse model of oxaliplatin-induced neuropathic pain, demonstrating that DM497 exhibited notable pain-relieving effects. It was found that the analgesic activity was mediated through modulation of the α7 nicotinic acetylcholine receptor (nAChR) and voltage-gated N-type calcium channels (Ca V 2.2) .

Anticancer Activity

The anticancer potential of compounds containing thiophene and pyridine moieties has been documented extensively. For instance, derivatives similar to this compound have shown promising cytotoxic effects against various cancer cell lines, including colon (HCT116), lung (A549), and breast cancer cells. A study reported that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, indicating their potential as effective anticancer agents .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Modulation of Ion Channels : Similar compounds have been shown to interact with nAChRs, influencing neurotransmitter release and pain pathways.

- Induction of Apoptosis : Research indicates that analogs can trigger apoptotic pathways in cancer cells by upregulating pro-apoptotic factors such as Bax and p53 while downregulating anti-apoptotic factors like Bcl2 .

- Cell Cycle Arrest : Certain derivatives have been reported to induce cell cycle arrest in cancer cells, enhancing their cytotoxic effects .

Study 1: Antinociceptive Effects

In a recent study involving DM497, researchers administered the compound to mice experiencing neuropathic pain. The results indicated a significant reduction in pain scores compared to control groups, suggesting the compound's efficacy in managing chronic pain conditions .

Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of thiophene-containing compounds against HCT116 and A549 cell lines. The study demonstrated that certain derivatives exhibited potent cytotoxicity with IC50 values significantly lower than those of established chemotherapeutics, highlighting their potential for further development .

Table 1: Biological Activity Summary

| Compound Name | Biological Activity | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|---|

| DM497 | Antinociceptive | Not specified | nAChR modulation |

| Compound 7f | Anticancer | 193.93 | Induction of apoptosis |

| Compound X | Anticancer | 371.36 | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.